molecular formula C12H15NO B12590159 Formamide, N-3-butenyl-N-(phenylmethyl)- CAS No. 328241-56-1

Formamide, N-3-butenyl-N-(phenylmethyl)-

Cat. No.: B12590159
CAS No.: 328241-56-1
M. Wt: 189.25 g/mol
InChI Key: JOCBXALAAANGJG-UHFFFAOYSA-N
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Description

N-Benzyl-N-but-3-enylformamide is an organic compound with the molecular formula C12H15NO. It is a formamide derivative where the nitrogen atom is bonded to a benzyl group and a but-3-enyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-but-3-enylformamide can be synthesized through a multi-step process involving the reaction of benzylamine with but-3-enylformic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-but-3-enylformamide involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-but-3-enylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyl-N-but-3-enylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Benzyl-N-but-3-enylformamide exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-but-3-enylformamide is unique due to the presence of both benzyl and but-3-enyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Properties

CAS No.

328241-56-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-benzyl-N-but-3-enylformamide

InChI

InChI=1S/C12H15NO/c1-2-3-9-13(11-14)10-12-7-5-4-6-8-12/h2,4-8,11H,1,3,9-10H2

InChI Key

JOCBXALAAANGJG-UHFFFAOYSA-N

Canonical SMILES

C=CCCN(CC1=CC=CC=C1)C=O

Origin of Product

United States

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